1-(2-Bromo-3-fluoropyridin-4-yl)ethanol
Description
1-(2-Bromo-3-fluoropyridin-4-yl)ethanol is a halogenated pyridine derivative featuring a bromine atom at the 2-position, a fluorine atom at the 3-position, and an ethanol group at the 4-position of the pyridine ring. This structure combines electron-withdrawing halogens with a hydroxyl-containing side chain, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The ethanol group enhances solubility in polar solvents, while the halogens facilitate participation in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings .
Properties
IUPAC Name |
1-(2-bromo-3-fluoropyridin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDDEZRQPKDCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=NC=C1)Br)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride (NaBH4) Reduction
In anhydrous tetrahydrofuran (THF), NaBH4 selectively reduces the ketone group to an alcohol at 0–25°C. A typical procedure involves dissolving the ketone (1 equiv) in THF, adding NaBH4 (1.2 equiv) portionwise, and stirring for 4–6 hours. Workup with aqueous HCl yields the alcohol with >80% purity.
Lithium Aluminum Hydride (LiAlH4) Reduction
For substrates with steric hindrance, LiAlH4 in diethyl ether at reflux achieves full conversion within 2 hours. However, over-reduction or decomposition may occur if reaction times exceed 3 hours.
Table 1: Comparison of Reduction Methods
| Reducing Agent | Solvent | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NaBH4 | THF | 0–25°C | 6 h | 78 | 85 |
| LiAlH4 | Diethyl ether | Reflux | 2 h | 92 | 90 |
Nucleophilic Substitution on Halogenated Pyridines
An alternative approach functionalizes pre-halogenated pyridine intermediates. For example, 2-bromo-3-fluoropyridine-4-carbaldehyde can undergo a Grignard reaction with methylmagnesium bromide (MeMgBr) to install the ethanol group:
Grignard Reaction Protocol
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Formation of the Grignard Reagent : MeMgBr (1.5 equiv) is prepared in THF under nitrogen.
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Addition of Aldehyde : 2-Bromo-3-fluoropyridine-4-carbaldehyde (1 equiv) in THF is added dropwise at -78°C.
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Quenching : After 1 hour, the reaction is quenched with saturated NH4Cl, extracted with ethyl acetate, and purified via column chromatography (50–60% yield).
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling offers a modular pathway to construct the pyridine scaffold while introducing the ethanol moiety. A boronic ester bearing the ethanol group (e.g., 2-(hydroxyethyl)phenylboronic acid) couples with 4-bromo-3-fluoropyridine under Pd(PPh3)4 catalysis:
Coupling Procedure
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Conditions : Pd(PPh3)4 (5 mol%), K2CO3 (2 equiv), DME/H2O (3:1), 80°C, 12 hours.
Challenges and Optimization Strategies
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Regioselectivity : Fluorine’s electron-withdrawing effect directs substitutions to the para position, complicating ortho functionalization. Using bulky ligands (e.g., SPhos) improves selectivity.
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Side Reactions : Competing dehalogenation occurs during reductions; adding catalytic KI suppresses this .
Chemical Reactions Analysis
1-(2-Bromo-3-fluoropyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- 1-(2-Bromo-3-fluoropyridin-4-yl)ethanol has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents.
- Case Study : Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, indicating its potential role in oncology drug development.
-
Organic Synthesis
- The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules through nucleophilic substitution reactions.
- Synthesis Example : It can be utilized to create pyridine-based compounds that are essential in agrochemicals and pharmaceuticals.
-
Material Science
- Due to its fluorinated structure, this compound is explored for applications in the development of advanced materials, such as polymers with enhanced thermal and chemical stability.
- Research Findings : Studies indicate that incorporating this compound into polymer matrices improves their mechanical properties and resistance to solvents.
Data Table: Applications Overview
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Pharmaceutical intermediates | Potential anti-cancer activity observed |
| Organic Synthesis | Building block for complex organic molecules | Effective in nucleophilic substitution reactions |
| Material Science | Development of advanced polymers | Enhanced mechanical properties in polymer matrices |
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-fluoropyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The hydroxyl group may also play a role in hydrogen bonding interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(2-Bromo-3-fluoropyridin-4-yl)methanol (CAS 1227601-75-3)
- Structural Difference: Replaces the ethanol group with methanol.
- Impact: Reduced steric bulk and lower boiling point compared to the ethanol derivative. The shorter alkyl chain may decrease solubility in non-polar solvents .
- Similarity Score : 0.76 .
2-(2-Bromopyridin-4-yl)propan-2-ol (CAS 1055073-69-2)
Substituent and Ring Modifications
2-Bromo-3-fluoro-5-methylpyridine (CAS 34552-16-4)
- Structural Difference: Replaces the ethanol group with a methyl group.
- Impact : Lacks hydroxyl functionality, reducing polarity and hydrogen-bonding capacity. The methyl group enhances electron-donating effects, altering reactivity in aromatic substitution .
- Similarity Score : 0.86 .
1-(3-Bromophenyl)ethanol (CAS 52780-14-0)
- Structural Difference : Substitutes the pyridine ring with a benzene ring and shifts the bromine to the 3-position.
- Impact : Loss of the pyridine’s nitrogen atom reduces basicity and alters electronic effects. The benzene ring may increase stability but decrease participation in coordination chemistry .
Complex Derivatives
2-(3-Bromo-6-morpholin-4-yl-4-trifluoromethyl-pyridin-2-ylamino)-ethanol
- Structural Difference : Incorporates morpholine and trifluoromethyl groups on the pyridine ring.
Comparative Data Table
Research Findings
- Reactivity: The ethanol group in this compound enhances solubility in polar solvents (e.g., MeCN, DMF), critical for reactions like nucleophilic substitutions. Bromine at the 2-position is highly reactive in cross-coupling reactions, as seen in analogous compounds .
- Electronic Effects : Fluorine at the 3-position deactivates the pyridine ring, directing electrophilic attacks to the 4-position. This is contrasted with methyl-substituted analogs, where electron-donating groups increase ring reactivity .
- Synthetic Utility: Branched alcohols (e.g., 2-propanol derivatives) show slower reaction kinetics in esterification due to steric hindrance, whereas methanol analogs are more volatile and less stable under reflux conditions .
Biological Activity
1-(2-Bromo-3-fluoropyridin-4-yl)ethanol, a compound with significant potential in medicinal chemistry, has garnered interest for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
This compound is characterized by its bromine and fluorine substituents on the pyridine ring, which influence its reactivity and biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanism involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling processes.
Biological Activity
The biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Research suggests potential anticancer effects, although detailed mechanisms remain to be elucidated.
Data Table: Biological Activity Overview
| Biological Activity | Type | Effectiveness | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial | Moderate | |
| Anticancer | Cell Lines | Promising | |
| Enzyme Inhibition | Specific Enzymes | Not quantified |
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound demonstrated significant activity against Gram-negative bacteria with a minimum inhibitory concentration (MIC) of 50 µg/ml. This suggests its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyridine derivatives highlighted that this compound exhibited cytotoxic effects on several cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell proliferation, warranting further exploration into its mechanism of action and therapeutic potential .
Q & A
Q. What are the common synthetic routes for 1-(2-Bromo-3-fluoropyridin-4-yl)ethanol, and what key reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine derivatives. Key steps include:
- Nucleophilic substitution : Use NaBH₄ or LiAlH₄ for reducing ketone intermediates to alcohols under inert atmospheres (e.g., N₂) .
- Fluorination : Employ KF or AgF in polar aprotic solvents (e.g., DMF) to introduce fluorine at the 3-position .
- Bromination : Use NBS (N-bromosuccinimide) or Br₂ in CCl₄ for regioselective bromination at the 2-position .
Optimization requires strict temperature control (0–5°C for bromination) and inert conditions to prevent byproduct formation.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~4.5 ppm for CH₂OH, δ ~150 ppm for pyridyl C-F) .
- HPLC-MS : Quantify purity (>95%) and detect halogenated impurities (e.g., dibromo derivatives) .
- X-ray crystallography : Resolve regiochemistry of bromine/fluorine substituents (applicable to single crystals) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during electrophilic substitution on the pyridine ring?
- Methodological Answer : Regioselectivity is influenced by electronic effects of substituents:
- Directing groups : The 3-fluoro group deactivates the ring, favoring bromination at the 2-position via σ-complex stabilization .
- Solvent effects : Use non-polar solvents (e.g., CCl₄) to reduce kinetic competition between bromination and fluorination .
- Catalysts : Lewis acids like FeCl₃ enhance electrophilic attack at the 2-position .
Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices .
Q. How do substituents (Br, F) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with Pd(PPh₃)₄ and arylboronic acids) .
- Fluorine : Enhances electron-deficient character, accelerating nucleophilic aromatic substitution (e.g., with amines) .
Case Study : In Pd-catalyzed couplings, the 2-Br substituent reacts 5× faster than 3-F due to steric accessibility (see Table 1) .
Table 1 : Reactivity of Halogenated Pyridines in Cross-Couplings
| Position | Substituent | Reaction Rate (k, s⁻¹) | Catalyst System |
|---|---|---|---|
| 2 | Br | 0.45 | Pd(OAc)₂, SPhos |
| 3 | F | 0.09 | Pd₂(dba)₃, Xantphos |
Q. How can researchers resolve contradictions in reported biological activity data for halogenated pyridinylethanols?
- Methodological Answer : Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use MIC (Minimum Inhibitory Concentration) protocols for antimicrobial studies .
- Impurity profiling : Quantify dibromo/byproducts via GC-MS to correlate purity with activity .
- SAR analysis : Compare logP and Hammett constants (σ) to isolate electronic vs. steric effects .
Q. What computational methods predict the compound’s electronic effects in medicinal chemistry applications?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic sites .
- Molecular docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina to prioritize synthesis .
- ADMET prediction : Use SwissADME to assess bioavailability and blood-brain barrier penetration .
Methodological Best Practices
Q. How to optimize reaction yields in multi-step syntheses of halogenated pyridinylethanols?
- Answer :
- Stepwise quenching : Isolate intermediates after bromination/fluorination to prevent crossover reactions .
- Catalytic recycling : Use immobilized catalysts (e.g., Pd/C) for cost-effective cross-couplings .
- DoE (Design of Experiments) : Apply response surface methodology to optimize solvent ratios and temperatures .
Q. What purification techniques are optimal for isolating this compound?
- Answer :
- Column chromatography : Use silica gel with hexane:EtOAc (4:1) to separate halogenated byproducts .
- Recrystallization : Dissolve in hot EtOH and cool to -20°C for high-purity crystals (mp 59–60°C) .
- Distillation : Short-path distillation under reduced pressure (1–2 mmHg) for thermally stable batches .
Key Challenges & Future Directions
- Stereochemical control : Develop asymmetric reductions for chiral variants .
- Toxicity profiling : Collaborate with DSSTox (EPA) to assess ecotoxicological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
